hCA IV Inhibition Potency: Acetazolamide vs. Methazolamide and Dorzolamide
Acetazolamide is a potent inhibitor of human carbonic anhydrase isoform IV (hCA IV), a membrane-bound enzyme involved in ocular physiology. In a direct comparative study, acetazolamide exhibited a Ki of 74-93 nM against hCA IV [1]. This is a stark contrast to methazolamide, which was a weak inhibitor with a Ki of 6.2 µM, and dorzolamide, which had a Ki of 8.5 µM [1].
| Evidence Dimension | Inhibition constant (Ki) for human carbonic anhydrase IV (hCA IV) |
|---|---|
| Target Compound Data | Ki = 74–93 nM |
| Comparator Or Baseline | Methazolamide (Ki = 6.2 µM); Dorzolamide (Ki = 8.5 µM) |
| Quantified Difference | Acetazolamide is approximately 66- to 84-fold more potent than methazolamide and 91- to 115-fold more potent than dorzolamide for hCA IV. |
| Conditions | In vitro stopped-flow CO2 hydrase assay; purified recombinant hCA IV enzyme. |
Why This Matters
This data is crucial for researchers studying the role of hCA IV in ocular physiology or other membrane-associated processes, as using a weaker inhibitor like methazolamide could lead to a significant underestimation of hCA IV's contribution.
- [1] Innocenti, A., et al. (2005). Carbonic anhydrase inhibitors. Inhibition of the membrane-bound human and bovine isozymes IV with sulfonamides. Bioorganic & Medicinal Chemistry Letters, 15(4), 1149-1154. View Source
